molecular formula C12H9ClO5 B14191822 4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid CAS No. 920283-78-9

4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid

Katalognummer: B14191822
CAS-Nummer: 920283-78-9
Molekulargewicht: 268.65 g/mol
InChI-Schlüssel: RKOSYCDMKGTYKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyhexa-dienedioic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid typically involves the reaction of 4-chlorophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and the application of crystallization techniques for purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated, oxidized, or reduced forms, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and properties.

    4-Chlorobenzeneacetic acid: Another related compound with similar functional groups but distinct chemical behavior.

Eigenschaften

CAS-Nummer

920283-78-9

Molekularformel

C12H9ClO5

Molekulargewicht

268.65 g/mol

IUPAC-Name

4-(4-chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C12H9ClO5/c13-9-3-1-7(2-4-9)8(6-11(15)16)5-10(14)12(17)18/h1-6,14H,(H,15,16)(H,17,18)

InChI-Schlüssel

RKOSYCDMKGTYKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=CC(=O)O)C=C(C(=O)O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.